molecular formula C7H8OS B8410194 (5-Vinyl-thiophen-2-yl)-methanol

(5-Vinyl-thiophen-2-yl)-methanol

Cat. No.: B8410194
M. Wt: 140.20 g/mol
InChI Key: HGANTOQIACSMQS-UHFFFAOYSA-N
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Description

(5-Vinyl-thiophen-2-yl)-methanol is a thiophene-derived compound featuring a vinyl group (-CH₂CH₂) at the 5-position of the thiophene ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Thiophene derivatives are widely studied for their electronic properties, chemical reactivity, and biological activities.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

(5-ethenylthiophen-2-yl)methanol

InChI

InChI=1S/C7H8OS/c1-2-6-3-4-7(5-8)9-6/h2-4,8H,1,5H2

InChI Key

HGANTOQIACSMQS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(S1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents on the thiophene ring significantly influence physicochemical and biological behaviors. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(5-Vinyl-thiophen-2-yl)-methanol Vinyl (C5), hydroxymethyl (C2) C₇H₈OS 140.20 Potential for polymerization -
[5-(2-Pyridinyl)-2-thienyl]methanol Pyridinyl (C5), hydroxymethyl (C2) C₁₀H₉NOS 191.25 Enhanced polarity and coordination
(5-Methyl-thiophen-2-yl)(1-naphthyl)methanol Methyl (C5), naphthyl (C2) C₁₆H₁₄OS 254.34 Increased hydrophobicity
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives Fluorophenyl (C5), thiadiazole (C2) Varies Varies Anticancer activity (IC₅₀: 1.28 μg/mL)

Key Observations :

  • Steric Effects : Bulky groups like naphthyl () reduce reactivity toward nucleophilic attacks, whereas smaller substituents (e.g., hydroxymethyl) favor intermolecular interactions.
Physicochemical Properties
  • Solubility : Hydroxymethyl groups (as in the main compound and ) enhance water solubility compared to hydrophobic substituents like naphthyl ().
  • Stability: Methanol-derived groups may improve stability during storage, as methanol is a proven preservative for volatile organics .

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